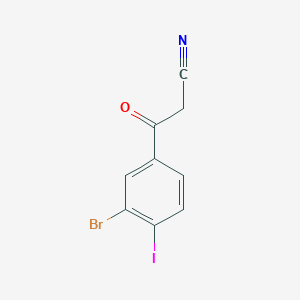

3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile

説明

3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile is a β-ketonitrile derivative characterized by a phenyl ring substituted with bromine and iodine at the 3- and 4-positions, respectively, and a ketone group adjacent to a nitrile moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems such as pyrazoles, pyridines, and thiazoles, which are prevalent in pharmaceuticals and agrochemicals .

Synthesis: The general synthesis involves bromination of substituted acetophenones followed by cyanation. For example, 2-bromo-1-(4-nitrophenyl)ethan-1-one reacts with sodium cyanide to yield 3-(4-nitrophenyl)-3-oxopropanenitrile . Similar methods apply to derivatives with halogens or electron-donating/withdrawing groups on the phenyl ring .

特性

分子式 |

C9H5BrINO |

|---|---|

分子量 |

349.95 g/mol |

IUPAC名 |

3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C9H5BrINO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5H,3H2 |

InChIキー |

MTCCTDOOVOZALE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C(=O)CC#N)Br)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile typically involves the bromination and iodination of aniline derivatives. One common method involves the reaction of 3-bromoaniline with iodine monochloride in the presence of calcium carbonate and dichloromethane at room temperature . The resulting 3-bromo-4-iodoaniline can then be further reacted with appropriate reagents to introduce the nitrile and ketone functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the nitrile group can be reduced to an amine under appropriate conditions.

Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield 3-(3-Bromo-4-iodophenyl)-3-hydroxypropanenitrile, while substitution of the halogens can yield various substituted phenyl derivatives.

科学的研究の応用

3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and functional groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

類似化合物との比較

Structural and Electronic Effects of Substituents

The biological and chemical properties of β-ketonitriles are highly dependent on substituents. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (NO₂, Br, I): Increase electrophilicity of the ketone, accelerating reactions with nitrogen nucleophiles (e.g., hydrazines) to form pyrazoles .

- Electron-Donating Groups (OCH₃, CH₃) : Reduce ketone reactivity but improve solubility and bioavailability, making them suitable for drug candidates .

- Halogen Positioning : Bromine at the 3-position (meta) directs electrophilic substitution, while iodine at the 4-position (para) enhances steric effects and binding to hydrophobic enzyme pockets .

生物活性

3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a nitrile group, a ketone functional group, and a bromo-iodophenyl moiety, which are crucial for its biological activity. Its chemical formula is with a molecular weight of approximately 305.99 g/mol. The presence of bromine and iodine enhances its electrophilicity, potentially increasing its reactivity towards biological targets.

1. Antibacterial Activity

Recent studies indicate that derivatives of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile exhibit promising antibacterial properties against various strains of bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile | Staphylococcus aureus | 32 µg/mL |

| 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile | Escherichia coli | 64 µg/mL |

The compound was synthesized using methods involving sulfonic-acid-functionalized activated carbon as a catalyst, yielding effective antibacterial agents against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The cytotoxic effects of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile have been explored in various cancer cell lines. In vitro studies demonstrate significant tumor cell-specific cytotoxicity.

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Significant inhibition |

| HeLa (Cervical Cancer) | 12.8 | Significant inhibition |

| A549 (Lung Cancer) | 18.2 | Moderate inhibition |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has shown potential anti-inflammatory effects in preclinical models.

| Model | Effect | Standard Comparison |

|---|---|---|

| Carrageenan-induced paw edema in rats | 65% reduction in edema at 50 mg/kg | Diclofenac (70% reduction) |

The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile:

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity against multi-resistant strains of Staphylococcus aureus, demonstrating that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics .

- Cancer Cell Line Study : In a comparative study involving various cancer cell lines, the compound exhibited superior cytotoxicity compared to standard chemotherapeutics, indicating its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。